Merfen-styli
Overview
Description
Merfen-styli is a useful research compound. Its molecular formula is C12H12Hg2NO4 and its molecular weight is 635.41 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Merfen-styli, also known as nitrooxy(phenyl)mercury;phenylmercury;hydrate, primarily targets the Beta-(1-4)-glucan hydrolase . This enzyme plays a crucial role in the metabolism of glucans, which are polysaccharides of glucose.
Mode of Action
It is known that many mercury-based organic compounds, like this compound, exert their effects by interacting with the thiol groups (-sh) of proteins, altering their structure and function . This interaction can lead to changes in the activity of the targeted enzymes or proteins, potentially leading to the observed effects of the compound.
Biochemical Pathways
This compound’s interaction with Beta-(1-4)-glucan hydrolase could potentially affect the metabolic pathways involving glucans . Glucans are involved in various biological processes, including energy storage and cell signaling.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
Given its potential interaction with Beta-(1-4)-glucan hydrolase, it may affect the metabolism of glucans, leading to changes at the cellular level
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other substances, such as other drugs or chemicals, could potentially interact with this compound, affecting its action and efficacy.
Biochemical Analysis
Biochemical Properties
. It interacts with various enzymes, proteins, and other biomolecules, primarily through its mercury ion, which can form strong bonds with thiol groups in proteins. This interaction can inhibit the activity of enzymes that rely on thiol groups for their function, leading to the disruption of essential biochemical reactions within microbial cells .
Cellular Effects
Merfen-styli exerts profound effects on various types of cells and cellular processes. It disrupts cell membrane integrity, leading to leakage of intracellular contents and cell death . Additionally, this compound can interfere with cell signaling pathways and gene expression, particularly those involved in stress responses and detoxification processes. This compound also affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy production and biosynthetic capabilities of the cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to and inhibit the function of critical biomolecules within the cell. The mercury ion in this compound forms covalent bonds with thiol groups in proteins, leading to enzyme inhibition and disruption of protein function . This inhibition can affect various cellular processes, including DNA replication, transcription, and translation, ultimately leading to cell death. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, further damaging cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic toxicity, affecting cellular function and viability over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antimicrobial activity without significant toxicity. At higher doses, this compound can cause severe toxic effects, including damage to the liver, kidneys, and nervous system . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity, highlighting the importance of careful dosage control in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to detoxification and stress responses. It interacts with enzymes such as glutathione S-transferase, which plays a crucial role in the detoxification of mercury compounds . The presence of this compound can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its toxic effects . The distribution of this compound within tissues can vary depending on the route of administration and the duration of exposure .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be influenced by its localization, with different effects observed in different compartments. For example, in the nucleus, this compound can interfere with DNA replication and transcription, while in the mitochondria, it can disrupt energy production and induce oxidative stress .
Properties
IUPAC Name |
nitrooxy(phenyl)mercury;phenylmercury;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2Hg.NO3.H2O/c2*1-2-4-6-5-3-1;;;2-1(3)4;/h2*1-5H;;;;1H2/q;;;+1;-1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQDQFFQEKUULQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Hg].C1=CC=C(C=C1)[Hg]O[N+](=O)[O-].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Hg2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8003-05-2 | |
Record name | Phenylmercuric nitrate, basic | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.